1-Chloro-2,4-diisocyanato-5-methylbenzene

Description

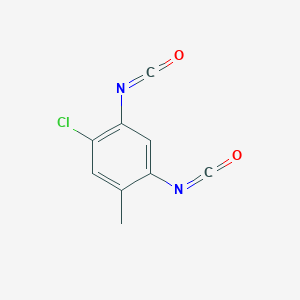

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-diisocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULVDVFFHZBVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399898 | |

| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-26-4 | |

| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of the widely used toluene diisocyanate (TDI), is an aromatic organic compound of significant interest in polymer chemistry. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and two highly reactive isocyanate (-NCO) functional groups, positions it as a valuable monomer for the synthesis of specialized polyurethanes and other polymers. The presence of the chlorine atom can impart modified properties to the resulting polymers, such as enhanced flame retardancy, altered reactivity, and different solubility characteristics compared to non-chlorinated analogs. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this unique diisocyanate, with a focus on the underlying chemical principles and practical considerations for its use in research and development.

Physicochemical Properties

1-Chloro-2,4-diisocyanato-5-methylbenzene is a solid at room temperature with a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of approximately 208.60 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-2,4-diisocyanato-5-methylbenzene | [2] |

| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate, 5-Chloro-2,4-toluenediisocyanate | [2][3] |

| CAS Number | 15166-26-4 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [4] |

| Molecular Weight | 208.60 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 61-65 °C | [5] |

| Boiling Point | 310.2 °C at 760 mmHg | [5] |

Molecular Structure

The structure of 1-chloro-2,4-diisocyanato-5-methylbenzene is characterized by a central benzene ring with substituents at positions 1, 2, 4, and 5. The isocyanate groups are located at positions 2 and 4, the chlorine atom at position 1, and the methyl group at position 5.

Caption: 2D structure of 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Synthesis

The synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene is not widely detailed in readily available literature, but it can be logically deduced from the well-established industrial synthesis of toluene diisocyanate (TDI).[6] The process is a multi-step synthesis starting from a suitable chlorinated and methylated aromatic precursor. A plausible synthetic route is outlined below.

Synthesis Workflow

Caption: Plausible synthetic workflow for 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Step-by-Step Methodology (Hypothetical Protocol)

Step 1: Dinitration of 2-Chloro-1-methylbenzene

The initial step involves the electrophilic aromatic substitution of 2-chloro-1-methylbenzene (o-chlorotoluene) to introduce two nitro groups onto the benzene ring. The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups will influence the position of nitration.

-

Rationale: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[7] The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.

-

Protocol:

-

To a cooled (0-10 °C) and stirred mixture of concentrated sulfuric acid, slowly add 2-chloro-1-methylbenzene.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 30-40 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature to ensure complete dinitration.

-

The mixture is then poured onto ice, and the precipitated dinitro product is filtered, washed with water until neutral, and dried.

-

Step 2: Reduction of 1-Chloro-2,4-dinitro-5-methylbenzene

The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Rationale: A catalyst, such as Raney nickel, is used to facilitate the reduction of the nitro groups to primary amino groups using hydrogen gas.[8] The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent dehalogenation (loss of the chlorine atom).[8]

-

Protocol:

-

The dinitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor (autoclave).

-

A catalytic amount of Raney nickel is added to the solution.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The mixture is heated and stirred, and the reaction progress is monitored by the uptake of hydrogen.

-

Upon completion, the reactor is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude diamine.

-

Step 3: Phosgenation of 1-Chloro-2,4-diamino-5-methylbenzene

The final step is the conversion of the diamino compound to the diisocyanate using phosgene or a phosgene substitute like triphosgene.

-

Rationale: Phosgene (COCl₂) reacts with the primary amino groups to form carbamoyl chlorides, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups.[9] This reaction is highly hazardous due to the extreme toxicity of phosgene and requires specialized equipment and safety precautions.

-

Protocol:

-

The diamine is dissolved in an inert solvent (e.g., chlorobenzene, o-dichlorobenzene).

-

This solution is added to a solution of excess phosgene in the same solvent at low temperature.

-

The reaction mixture is gradually heated to reflux to complete the reaction and drive off the hydrogen chloride byproduct.

-

Excess phosgene and the solvent are removed by distillation, and the final diisocyanate product is purified by vacuum distillation.

-

Reactivity and Mechanisms

The chemistry of 1-chloro-2,4-diisocyanato-5-methylbenzene is dominated by the high electrophilicity of the carbon atoms in the isocyanate groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.

-

Reaction with Alcohols: The reaction with alcohols (or polyols) is the cornerstone of polyurethane chemistry, forming urethane linkages. This is a step-growth polymerization reaction.

R-NCO + R'-OH → R-NH-C(=O)O-R' (Urethane)

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent.

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

-

Reaction with Amines: The reaction with amines yields urea linkages. When a diisocyanate reacts with a diamine, a polyurea is formed.

R-NCO + R'-NH₂ → R-NH-C(=O)NH-R' (Urea)

The reactivity of the two isocyanate groups in 1-chloro-2,4-diisocyanato-5-methylbenzene is likely different due to steric and electronic effects from the adjacent substituents. By analogy to 2,4-TDI, the isocyanate group at the 4-position is expected to be more reactive than the one at the 2-position, which is sterically hindered by the neighboring methyl and chloro groups.[6]

Applications

As a diisocyanate, the primary application of 1-chloro-2,4-diisocyanato-5-methylbenzene is in the production of polyurethanes.[5] The incorporation of this chlorinated monomer can be tailored to achieve specific properties in the final polymer.

-

Polyurethane Foams: It can be used in the formulation of both flexible and rigid polyurethane foams, potentially contributing to improved flame retardancy due to the presence of chlorine.

-

Coatings and Adhesives: In coatings and adhesives, it can act as a crosslinking agent, enhancing durability, chemical resistance, and adhesion.[5]

-

Elastomers: The diisocyanate can be reacted with polyols to produce polyurethane elastomers with potentially modified mechanical properties and thermal stability.[5]

-

Specialty Polymers: It serves as a building block for specialty polymers where the specific substitution pattern and the presence of chlorine are desired for high-performance applications in industries such as construction, automotive, and electronics.[5]

Health and Safety

1-Chloro-2,4-diisocyanato-5-methylbenzene, like other isocyanates, is a hazardous chemical that must be handled with extreme care.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.

-

Sensitization: A major hazard of isocyanates is their ability to act as sensitizers. Repeated exposure, even at low concentrations, can lead to respiratory sensitization (isocyanate-induced asthma) and skin sensitization (allergic contact dermatitis). Once sensitized, an individual may experience severe allergic reactions upon subsequent exposure to even minute amounts of the substance.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge for organic vapors.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

Analytical Characterization

The structure and purity of 1-chloro-2,4-diisocyanato-5-methylbenzene would be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. Other bands corresponding to aromatic C-H and C=C stretching, as well as C-Cl stretching, would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: The spectrum would exhibit distinct signals for the carbons of the isocyanate groups, the aromatic ring, and the methyl group.

-

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to separate it from isomers and impurities.

Conclusion

1-Chloro-2,4-diisocyanato-5-methylbenzene is a specialized aromatic diisocyanate with the potential to serve as a valuable monomer in the development of new polyurethane materials with tailored properties. Its synthesis, while following established chemical principles, requires careful control of reaction conditions and stringent safety measures. The high reactivity of its isocyanate groups allows for a wide range of polymerization reactions, leading to diverse applications. A thorough understanding of its chemical properties, reactivity, and associated hazards is essential for its safe and effective utilization in research and industrial settings.

References

-

Pipelinepharma. API Data Summary Report Of 4-Chloro-6-Methyl-1,3-Phenylene.... [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Chemical Point. 4-Chloro-6-methyl-1,3-phenylene diisocyanate. [Link]

-

Taylor & Francis Online. Synthesis and Characterization of New Diisocyanate-Based Polyurethane Cationomers. [Link]

-

MySkinRecipes. 4-Chloro-6-methylm-phenylene diisocyanate. [Link]

-

Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. [Link]

-

PARIVESH. Project details. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

-

Wikipedia. Toluene diisocyanate. [Link]

-

PubChemLite. 4-chloro-6-methyl-1,3-phenylene diisocyanate (C9H5ClN2O2). [Link]

-

METU Open Access. SYNTHESIS AND CHARACTERIZATION OF TOLUENE DIISOCYANATE A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES. [Link]

- Google Patents. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

-

NIST WebBook. m-Phenylene diisocyanate. [Link]

-

ResearchGate. Study on the synthesis of toluene-2,4-diisocyanate via amine and carbonyl fluoride. [Link]

-

Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]

-

NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]

-

RHENIUM BIO SCIENCE. 4-Chloro-6-methyl-m-phenylene diisocyanate 95%. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. Diphenylmethane diisocyanate. [Link]

-

MDPI. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]

-

PubChem. Toluene 2,4-Diisocyanate. [Link]

Sources

- 1. CAS: 15166-26-4 | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. API Data Summary Report Of 4-Chloro-6-Methyl-1,3-Phenylene Diisocyanate [chemxpert.com]

- 4. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-6-methylm-phenylene diisocyanate [myskinrecipes.com]

- 6. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of toluene diisocyanate (TDI). This compound serves as a specialty monomer in the development of advanced polyurethanes, imparting unique properties such as enhanced flame retardancy and chemical resistance. The synthesis is a multi-step process commencing with the selective chlorination of 2,4-dinitrotoluene, followed by the catalytic reduction of the resulting dinitro intermediate to its corresponding diamine. The final, critical step involves the phosgenation of this diamine to yield the target diisocyanate. This document elucidates the underlying chemical principles, provides detailed experimental insights, and discusses the causality behind process choices, grounded in established industrial and laboratory practices.

Introduction

1-Chloro-2,4-diisocyanato-5-methylbenzene is an aromatic diisocyanate characterized by a toluene backbone with a chlorine atom and two isocyanate functional groups. The strategic placement of the chlorine atom modifies the electronic and steric nature of the molecule compared to conventional TDI, influencing its reactivity and the properties of the resulting polymers. The synthesis of such specialty isocyanates is a field of significant interest for researchers and professionals in polymer science and drug development, where precise molecular architecture is paramount.

The general strategy for producing aromatic isocyanates has been well-established for decades and hinges on the phosgenation of primary amines.[1][2] This guide will detail a robust and logical three-step synthesis route, beginning from a common industrial intermediate.

Table 1: Chemical Identity and Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene

| Property | Value | Source |

| IUPAC Name | 1-chloro-2,4-diisocyanato-5-methylbenzene | [3] |

| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | [3] |

| CAS Number | Not explicitly found, derivative of TDI | |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

Section 1: Synthesis of Key Intermediate: 5-Chloro-2,4-diaminotoluene

The cornerstone of this synthesis is the preparation of the high-purity diamine precursor, 5-Chloro-2,4-diaminotoluene. This is achieved through a two-step process involving the chlorination of a dinitroaromatic compound followed by its reduction.

Step 1.1: Electrophilic Chlorination of 2,4-Dinitrotoluene

Reaction Principle: The synthesis begins with 2,4-dinitrotoluene, a commodity chemical produced by the nitration of toluene.[4] The subsequent introduction of a chlorine atom onto this ring is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the ring are critical for achieving the desired regioselectivity. The methyl group is an activating, ortho-, para- directing group, while the two nitro groups are strongly deactivating, meta- directing groups. The positions ortho and para to the methyl group are C3, C5, and C6. The positions meta to both nitro groups are also C3 and C5. The confluence of these directing effects strongly favors substitution at the C5 position (meta to both nitro groups and ortho to the methyl group), yielding the desired intermediate, 5-chloro-2,4-dinitrotoluene.

Experimental Protocol:

-

Catalyst Activation: A Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is suspended in a suitable inert solvent (e.g., dichloromethane or excess 2,4-dinitrotoluene).

-

Chlorination: Gaseous chlorine (Cl₂) is bubbled through the stirred mixture at a controlled rate. The reaction is typically conducted at a moderate temperature (e.g., 50-70°C) to ensure a sufficient reaction rate without promoting undesirable side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is quenched by washing with water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to remove residual acid, and then washed again with water until neutral.

-

Purification: The solvent is removed under reduced pressure, and the crude 5-chloro-2,4-dinitrotoluene can be purified by recrystallization from a suitable solvent like ethanol.

Causality in Protocol Design:

-

Catalyst Choice: A Lewis acid catalyst is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) required to attack the deactivated aromatic ring.

-

Temperature Control: Maintaining a moderate temperature is a balance between achieving a practical reaction rate and minimizing the formation of dichlorinated or other isomeric byproducts.

Step 1.2: Catalytic Reduction of 5-Chloro-2,4-dinitrotoluene

Reaction Principle: The conversion of the dinitro compound to the corresponding diamine is a classic reduction reaction. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner waste streams compared to stoichiometric reductants like tin or iron in acid.[5][6] The reaction involves the use of hydrogen gas and a heterogeneous catalyst to reduce both nitro groups to primary amine groups.

Experimental Protocol:

-

Reactor Charging: A high-pressure reactor (autoclave) is charged with 5-chloro-2,4-dinitrotoluene, a solvent such as methanol or ethanol, and a catalytic amount of a hydrogenation catalyst. A modified Raney nickel catalyst, potentially doped with molybdenum or cobalt, is highly effective for hydrogenating chlorinated nitroaromatics as it minimizes dehalogenation.[6]

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 50-100 bar). The mixture is heated (e.g., to 80-120°C) and agitated vigorously to ensure efficient gas-liquid-solid mixing.[4]

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.

-

Purification: The solvent is evaporated from the filtrate to yield the crude 5-Chloro-2,4-diaminotoluene. Further purification can be achieved by vacuum distillation to obtain a product of sufficient purity for the subsequent phosgenation step.

Self-Validating System & Trustworthiness: The successful synthesis of the diamine is validated by the complete disappearance of the nitro group signals and the appearance of amine group signals in the IR and NMR spectra. The purity, which is critical for the next step, should be confirmed by GC or HPLC to be >99%, as impurities can lead to undesirable side reactions during phosgenation.

Section 2: Phosgenation of 5-Chloro-2,4-diaminotoluene

This final stage is the most critical and hazardous part of the synthesis, converting the diamine into the target diisocyanate using phosgene gas.

Reaction Principle: The Phosgenation Process The reaction of a primary amine with phosgene (COCl₂) is the most common industrial method for producing isocyanates.[7] The overall reaction for a diamine is: R(NH₂)₂ + 2 COCl₂ → R(NCO)₂ + 4 HCl

The process is typically carried out in an inert solvent like o-dichlorobenzene (ODCB) or chlorobenzene.[4] The mechanism is complex, but it is generally understood to occur in two main stages:

-

"Cold Phosgenation": At low temperatures (0–50°C), the amine reacts with phosgene to form a mixture of carbamoyl chlorides and amine hydrochlorides.[4]

-

"Hot Phosgenation": At higher temperatures (120–180°C), these intermediates decompose, eliminating HCl to form the final isocyanate groups.[8]

Theoretical studies on the phosgenation of 2,4-toluenediamine (a close analogue) suggest two potential mechanistic pathways: a "stepwise" mechanism where one amine group is fully converted to isocyanate before the second reacts, and a "phosgenations first" mechanism where both amines first form carbamoyl chlorides before HCl elimination.[9][10]

Experimental Protocol: Synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene WARNING: Phosgene is an extremely toxic and corrosive gas. This procedure must only be performed in a specialized, well-ventilated chemical fume hood with continuous phosgene monitoring and appropriate personal protective equipment (PPE).

-

Solution Preparation: A solution of 5-Chloro-2,4-diaminotoluene in dry o-dichlorobenzene is prepared in a reactor equipped for gas dispersion, heating, cooling, and reflux.

-

Cold Phosgenation: The solution is cooled to 0-10°C. A stoichiometric excess of phosgene gas is then introduced into the stirred solution. This results in the formation of a slurry of intermediates.

-

Hot Phosgenation: The temperature of the reaction mixture is gradually raised to 130-160°C.[8] Phosgene flow is continued during the heating phase to complete the reaction. The evolving hydrogen chloride (HCl) gas is passed through a scrubber system.

-

Degassing: Once the reaction is complete (as determined by the absence of amine intermediates), the solution is sparged with an inert gas like nitrogen to remove all excess phosgene and dissolved HCl.

-

Purification: The solvent (o-dichlorobenzene) is removed by distillation under reduced pressure. The crude 1-Chloro-2,4-diisocyanato-5-methylbenzene is then purified by fractional vacuum distillation to yield the final product.

Table 2: Summary of Typical Reaction Conditions

| Step | Key Reagents | Solvent | Catalyst | Temperature (°C) | Pressure |

| Chlorination | 2,4-Dinitrotoluene, Cl₂ | Dichloromethane | FeCl₃ | 50 - 70 | Atmospheric |

| Reduction | 5-Chloro-2,4-dinitrotoluene, H₂ | Methanol | Raney Ni | 80 - 120 | 50 - 100 bar |

| Phosgenation | 5-Chloro-2,4-diaminotoluene, COCl₂ | o-Dichlorobenzene | None | 0 - 160 | Atmospheric |

Section 3: Alternative Pathways and Future Outlook

The reliance on highly toxic phosgene has driven significant research into alternative, "phosgene-free" routes for isocyanate synthesis. While not yet widely commercialized for this specific molecule, these methods represent the future of isocyanate production.

-

Carbonyl Fluoride (COF₂) Route: One promising alternative involves the use of carbonyl fluoride instead of phosgene. A study on the synthesis of TDI demonstrated that reacting the diamine with COF₂ can produce the diisocyanate with good yields, presenting a potentially safer, albeit still hazardous, alternative.[11]

-

Catalytic Carbonylation: The reductive carbonylation of dinitroaromatic compounds using carbon monoxide (CO) in the presence of a catalyst (e.g., palladium complexes) is another area of active research.[11] This route bypasses both the diamine intermediate and the use of phosgene entirely, offering a more atom-economical and elegant pathway.

As environmental and safety regulations become more stringent, the development and industrial implementation of these non-phosgene pathways will be critical for the sustainable production of specialty isocyanates like 1-Chloro-2,4-diisocyanato-5-methylbenzene.

References

- Vertex AI Search. (2025). How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability.

- LookChem. (n.d.).

- Scribd. (n.d.).

-

Wikipedia. (n.d.). Toluene diisocyanate. [Link]

- ResearchGate. (2025).

- EPO. (2011).

-

Organic Syntheses. (n.d.). 2,4-diaminotoluene. [Link]

- Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

-

MDPI. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]

- ResearchGate. (2025).

Sources

- 1. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]

- 2. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 4. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. Process for the production of the toluene diisocyanate - Patent 1864969 [data.epo.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene: Properties, Reactivity, and Safe Handling

Abstract: This document provides an in-depth technical overview of 1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No. 15166-26-4), a halogenated aromatic diisocyanate. Aromatic diisocyanates are fundamental precursors in the synthesis of polyurethanes and other high-performance polymers. The incorporation of a chlorine atom onto the toluene diisocyanate (TDI) backbone imparts unique characteristics to the resulting polymers, including enhanced flame retardancy and chemical resistance. This guide is intended for researchers, chemists, and material scientists, offering detailed information on the compound's physicochemical properties, core reactivity, safe handling protocols, and potential applications, grounded in established chemical principles and safety standards.

Chemical Identity and Physicochemical Properties

1-Chloro-2,4-diisocyanato-5-methylbenzene is a derivative of the widely used Toluene diisocyanate (TDI). Its identity is defined by a toluene core functionalized with two isocyanate groups, a chlorine atom, and a methyl group at specific positions on the aromatic ring. These substitutions dictate its reactivity and physical state. The molecular formula for this compound is C₉H₅ClN₂O₂.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |

| CAS Number | 15166-26-4 | [1][2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.60 g/mol | [1][3] |

| Synonyms | 4-Chloro-6-methyl-m-phenylene diisocyanate, 4-Chloro-6-methylbenzene-1,3-diisocyanate | [1] |

| InChI Key | AULVDVFFHZBVDO-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | [1] |

| Melting Point | 61-65 °C | [2] |

| Solubility | Reacts with water. Soluble in acetone, benzene, and other organic solvents. |[4] |

Molecular Structure

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The two isocyanate groups are positioned ortho and para to the chlorine atom, while the methyl group is in a meta position relative to the isocyanates. This asymmetric structure leads to differential reactivity between the two isocyanate groups, a key consideration in polymerization processes.

Sources

1-Chloro-2,4-diisocyanato-5-methylbenzene reactivity

An In-Depth Technical Guide to the Reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene

Foreword

1-Chloro-2,4-diisocyanato-5-methylbenzene, a halogenated derivative of the widely used Toluene Diisocyanate (TDI), presents a unique reactivity profile of significant interest in polymer science and organic synthesis. The strategic placement of a chlorine atom, a methyl group, and two isocyanate moieties on a benzene ring creates a molecule with distinct electronic and steric characteristics. This guide offers an in-depth exploration of its core reactivity, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical behavior, reaction kinetics, and practical applications. We will dissect the influence of its substituents, detail key reaction pathways, and provide actionable protocols grounded in established chemical principles.

Molecular Structure and Core Reactivity Principles

1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No: 15166-26-4) is an aromatic isocyanate.[1] The cornerstone of its reactivity lies in the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate group is highly electrophilic due to resonance stabilization, which delocalizes electron density onto the more electronegative oxygen and nitrogen atoms.[2] This inherent electrophilicity makes it a prime target for nucleophilic attack.

The general mechanism involves the attack of a nucleophile (such as an alcohol, amine, or water) on the isocyanate carbon, leading to the formation of a stable addition product.

Caption: General Nucleophilic Addition to an Isocyanate.

The Influence of Aromatic Substituents on Reactivity

The reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene is not uniform. It is intricately modulated by the electronic and steric effects of the methyl (-CH₃) and chloro (-Cl) groups, which create a significant difference in the reactivity of the two isocyanate groups.

Differential Reactivity of Isocyanate Groups

Analogous to its parent compound, 2,4-Toluene Diisocyanate (2,4-TDI), the two isocyanate groups in 1-Chloro-2,4-diisocyanato-5-methylbenzene exhibit distinct reaction rates.[3][4]

-

The C4-Isocyanate (para to the methyl group): This group is significantly more reactive. It is less sterically hindered, allowing for easier access by nucleophiles.

-

The C2-Isocyanate (ortho to the methyl group): This group is sterically hindered by the adjacent methyl group, which physically obstructs the path of incoming nucleophiles, thereby reducing its reaction rate.[5] In 2,4-TDI, the para position is noted to be approximately four times more reactive than the ortho position.[3][4]

Electronic Effects

-

Methyl Group (-CH₃): As an electron-donating group, the methyl group slightly increases electron density in the aromatic ring.[6][7] This effect, on its own, would slightly decrease the electrophilicity of the isocyanate carbons. However, its steric influence is the dominant factor in differentiating the two isocyanate groups.

-

Chlorine Atom (-Cl): The chlorine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This effect significantly increases the electrophilicity of the entire aromatic system, including both isocyanate carbons. An electron-withdrawing substituent enhances the reactivity of the isocyanate group.[2] Therefore, the presence of chlorine makes this molecule generally more reactive than standard TDI.

Caption: Factors influencing isocyanate reactivity.

Key Chemical Reactions

The dual reactivity allows for controlled, stepwise reactions, making this compound a versatile building block.

Reaction with Alcohols: Polyurethane Synthesis

The reaction of diisocyanates with polyols (polymers with multiple hydroxyl groups) is the cornerstone of polyurethane chemistry.[3][4] The reaction proceeds sequentially, with the more reactive C4-NCO group reacting first, followed by the C2-NCO group, often requiring more forcing conditions (e.g., higher temperature or catalysis) to achieve full conversion. This reaction forms stable urethane linkages.

Table 1: Catalysts for Urethane Reaction

| Catalyst Type | Examples | Relative Activity | Notes |

|---|---|---|---|

| Tertiary Amines | Triethylamine, DABCO | Moderate to High | Catalyze by activating the hydroxyl group. |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Very High | Highly efficient, but may have toxicity concerns.[5] |

Reaction with Water: Hydrolysis and Urea Formation

Isocyanates react readily with water. This is a critical consideration as moisture can interfere with desired reactions and must be rigorously excluded from polyurethane formulations.[8][9] The reaction proceeds in two stages:

-

Hydrolysis: The isocyanate reacts with water to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and forming a primary amine.

The newly formed amine is highly nucleophilic and can immediately react with another isocyanate molecule, forming a very stable urea linkage (-NH-CO-NH-). This CO₂ evolution is harnessed commercially to produce polyurethane foams.[8] However, the formation of brittle urea domains can be undesirable in elastomer applications. The hydrolytic stability of the resulting polyurea is extremely high, with estimated half-lives of thousands of years at ambient temperatures.[10][11]

Reaction with Amines: Polyurea Synthesis

The reaction between an isocyanate and a primary or aliphatic amine is extremely rapid, often occurring instantaneously at room temperature without the need for a catalyst.[12] This high-speed reaction is utilized in applications like fast-curing coatings and adhesives.

Self-Condensation Reactions

At elevated temperatures or in the presence of specific catalysts, isocyanates can react with themselves.

-

Dimerization: Forms a uretdione ring. This is typically a reversible reaction.

-

Trimerization: Forms a highly stable, six-membered isocyanurate ring. This reaction is used to create polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and fire resistance compared to standard polyurethanes.

Experimental Protocol: Synthesis of a Rigid Polyurethane Foam

This protocol provides a representative workflow for utilizing 1-Chloro-2,4-diisocyanato-5-methylbenzene in a foaming application. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [13]

Caption: Workflow for Polyurethane Foam Synthesis.

Materials:

-

Part A (Polyol Blend):

-

Sucrose/glycerin-based polyol (e.g., functionality 4-6, OH value ~450 mg KOH/g)

-

Silicone surfactant (for cell stabilization)

-

Amine catalyst (e.g., DMCHA)

-

Tin catalyst (e.g., Dibutyltin dilaurate)

-

Deionized water (as blowing agent)

-

-

Part B (Isocyanate):

-

1-Chloro-2,4-diisocyanato-5-methylbenzene

-

Procedure:

-

Preparation: In a disposable container, accurately weigh and combine all components of "Part A". Mix thoroughly until a homogeneous blend is achieved.

-

Reaction Initiation: Weigh the required amount of "Part B" and add it to the "Part A" blend.

-

Mixing: Immediately begin high-speed mixing (e.g., with a mechanical stirrer at >2000 rpm) for 5-10 seconds.

-

Observation: Pour the reacting mixture into a mold or a larger container and observe the foaming process, noting the cream time, rise time, and tack-free time.

-

Curing: Allow the foam to cure at ambient temperature for 24 hours or in an oven at a moderately elevated temperature (e.g., 70°C) for several hours to ensure complete reaction.

Safety and Handling

Isocyanates are potent chemicals that demand rigorous safety protocols. 1-Chloro-2,4-diisocyanato-5-methylbenzene should be handled with the same precautions as TDI.

-

Toxicity: Highly toxic and fatal if inhaled.[13] Vapors are irritating to the respiratory system, and the compound is a suspected carcinogen.[14]

-

Sensitization: May cause allergic skin reactions and allergy or asthma symptoms upon inhalation.[13] Individuals with prior sensitization to isocyanates must avoid all exposure.

-

Handling: Use only in well-ventilated areas, preferably within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[13]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[8] The material is sensitive to moisture and heat.[8]

-

Spills: Absorb spills with inert material and place in a designated container for disposal. Do not seal containers tightly if water contamination is suspected, as CO₂ evolution can cause dangerous pressure buildup.[8]

References

-

Scientific.Net. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Toluene diisocyanate. Retrieved from [Link]

-

Request PDF. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene diisocyanate. Retrieved from [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

Zenodo. (n.d.). Effect of Substituents on Phenol .. Jsocyanate Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of toluene-2,4-diisocyanate. Retrieved from [Link]

-

ResearchGate. (2025). Study on the synthesis of toluene-2,4-diisocyanate via amine and carbonyl fluoride. Retrieved from [Link]

-

METU Open Access. (2014). SYNTHESIS AND CHARACTERIZATION OF TOLUENE DIISOCYANATE. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

Oltchim. (2008). TOLUENE DIISOCYANATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions. Retrieved from [Link]

-

European Patent Office. (2013). POLYMERIZATION PROCESSES - EP 1578806 B1. Retrieved from [Link]

-

Shell. (2022). Toluene di-isocyanate (TDI) [CARADATE 80] Product Stewardship Summary. Retrieved from [Link]

-

Canada.ca. (n.d.). Benzene, 1,3-diisocyanato-1-methyl- (2,4-TDI), CAS RN 584-84-9. Retrieved from [Link]

- Google Patents. (n.d.). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

-

PubChemLite. (n.d.). 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene (C9H8ClNO2). Retrieved from [Link]

-

YouTube. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr.... Retrieved from [Link]

-

PubChem. (n.d.). Toluene 2,4-Diisocyanate. Retrieved from [Link]

- Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

-

PubChem. (n.d.). 1-Chloro-2,4,5-trimethylbenzene. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). US1967861A - Process of polymerizing chlorobutadiene and resulting product.

-

Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzene, 2,4-diisocyanato-1-methyl-, homopolymer. Retrieved from [Link]

-

ResearchGate. (2025). Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems. Retrieved from [Link]

Sources

- 1. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. Toluene_diisocyanate [chemeurope.com]

- 4. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 5. zenodo.org [zenodo.org]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. oltchim.ro [oltchim.ro]

- 9. shell.com [shell.com]

- 10. Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. poliuretanos.net [poliuretanos.net]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-2,4-diisocyanato-5-methylbenzene solubility

An In-depth Technical Guide on the Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene

Introduction

1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated aromatic diisocyanate, is a compound of significant interest in polymer science and materials research. Its bifunctional nature, owing to the two highly reactive isocyanate (-NCO) groups, allows it to serve as a versatile monomer and crosslinking agent in the synthesis of polyurethanes and other polymers. The introduction of a chlorine atom and a methyl group onto the benzene ring modifies the reactivity and physical properties of the parent toluene diisocyanate (TDI), influencing its processing characteristics and the properties of the final polymeric materials.

A critical parameter governing the utility and application of this compound is its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene, including its physicochemical properties, qualitative solubility in common organic solvents, and a detailed experimental protocol for its quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene is essential for any solubility-related investigation.

Table 1: Physicochemical Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene

| Property | Value | Source |

| Synonyms | 4-Chloro-6-methyl-m-phenylene diisocyanate, 4-Chloro-6-methyl-1,3-phenylene diisocyanate, Benzene, 1-chloro-2,4-diisocyanato-5-methyl- | [1][2][3] |

| CAS Number | 15166-26-4 | [1][2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][4] |

| Molecular Weight | 208.60 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Purity | 95% (typical) | [1] |

Synthesis and Purification

The synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene typically involves a multi-step process, starting from the corresponding dinitro compound.

-

Hydrogenation of 1-chloro-2,4-dinitrobenzene: The precursor, 1-chloro-2,4-dinitrobenzene, is selectively hydrogenated to 1-chloro-2,4-diaminobenzene. This reaction is often carried out using a modified Raney nickel catalyst containing molybdenum and cobalt to achieve high yield and purity[5].

-

Phosgenation: The resulting 1-chloro-2,4-diaminobenzene is then reacted with phosgene (COCl₂) or a phosgene equivalent to convert the amino groups into isocyanate groups. This is a standard industrial method for producing isocyanates[6].

Purification of the crude 1-Chloro-2,4-diisocyanato-5-methylbenzene is crucial to remove impurities, particularly those containing hydrolyzable chlorine, which can affect the reactivity and stability of the final product. Common purification techniques for isocyanates include:

-

Distillation: Fractional distillation under reduced pressure is a primary method for purifying isocyanates, separating them from lower and higher boiling point impurities[7].

-

Heat Treatment: Heating the crude isocyanate with specific treating agents can convert coloring impurities into non-volatile tar, which can then be separated by distillation[8].

-

Reduction of Hydrolyzable Chlorine: Specialized distillation techniques can be employed to reduce the content of hydrolyzable chlorine compounds, which are often in equilibrium with HCl[9].

Understanding the Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene

The solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is governed by its molecular structure, which features both polar and non-polar characteristics. The aromatic ring, methyl group, and chlorine atom contribute to its non-polar character, while the two highly polar isocyanate groups introduce significant polarity.

Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | ||

| Acetone | Soluble | Similar polarity to the isocyanate groups. |

| Acetonitrile | Soluble | Polar aprotic nature facilitates dissolution. |

| Ethyl Acetate | Soluble | Good solvent for many isocyanates. |

| Tetrahydrofuran (THF) | Soluble | Ethereal oxygen can interact with the solute. |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |

| Aprotic Non-Polar/Weakly Polar Solvents | ||

| Toluene | Soluble | "Like dissolves like" principle due to the aromatic ring. |

| Benzene | Soluble | Similar to toluene. |

| Dichloromethane | Soluble | Chlorinated solvent, may exhibit good compatibility. |

| Chloroform | Soluble | Chlorinated solvent, may exhibit good compatibility. |

| Protic Solvents | ||

| Water | Reactive | Isocyanate groups react with water to form ureas and release CO₂. |

| Alcohols (e.g., Ethanol, Methanol) | Reactive | Isocyanate groups react with alcohols to form urethanes. |

Factors Influencing Solubility

The solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is influenced by several factors, which are crucial to consider during experimental design and application.

Caption: Factors influencing the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Experimental Protocol for Quantitative Solubility Determination

Due to the high reactivity of the isocyanate groups, particularly with moisture, determining the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene requires a carefully designed experimental protocol that minimizes degradation of the analyte. The following protocol combines the principles of the isothermal saturation method with a robust analytical quantification technique (HPLC or GC) following derivatization.

Workflow for Solubility Determination

The overall workflow for determining the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is depicted below.

Sources

- 1. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. PubChemLite - 4-chloro-6-methyl-1,3-phenylene diisocyanate (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]

- 6. US3360539A - Chlorination of aromatic isocyanates - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 9. US9505711B2 - Method for purifying mixtures comprising 4,4â²-methylenediphenyl diisocyanate - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

Navigating the Chemical Landscape of 1-Chloro-2,4-diisocyanato-5-methylbenzene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of organic synthesis and materials science, precision in chemical nomenclature is paramount. The compound 1-Chloro-2,4-diisocyanato-5-methylbenzene stands as a versatile yet complex reagent. This guide, intended for the discerning researcher and development professional, moves beyond a superficial overview to provide a comprehensive technical exploration of this molecule. We will dissect its identity through its various synonyms, delve into its fundamental physicochemical properties, and illuminate its synthetic pathways and reactive nature. By grounding this information in established scientific literature and safety protocols, this document aims to be an authoritative resource for the safe and effective utilization of this important chemical intermediate.

Part 1: Establishing Chemical Identity - A Compendium of Synonyms

The unambiguous identification of a chemical compound is the cornerstone of successful research. 1-Chloro-2,4-diisocyanato-5-methylbenzene is known by a variety of names in literature and commerce, a reflection of its structural features and historical context. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-chloro-2,4-diisocyanato-5-methylbenzene .[1] However, several other systematic and common names are frequently encountered. These include:

-

Benzene, 1-chloro-2,4-diisocyanato-5-methyl- [1]

-

4-Chloro-6-methyl-m-phenylene diisocyanate [1]

-

4-Chloro-6-methyl-1,3-phenylene diisocyanate [1]

-

5-Chloro-2,4-diisocyanato-1-methylbenzene [2]

-

4-chloro-6-methylbenzene-1,3-diisocyanate [1]

The CAS (Chemical Abstracts Service) Registry Number, a unique identifier for every chemical substance, is 15166-26-4 .[1][2]

It is also important to recognize that this compound is a chlorinated derivative of Toluene diisocyanate (TDI), a widely used industrial chemical.[3][4] This relationship is reflected in some of its naming conventions. The unchlorinated parent compound, toluene-2,4-diisocyanate, has the CAS number 584-84-9.[3][5][6]

The proliferation of synonyms underscores the necessity for researchers to utilize multiple identifiers, particularly the CAS number, to ensure they are referencing the correct molecule in their work.

Part 2: Physicochemical Characteristics and Structural Elucidation

A quantitative understanding of a compound's physical and chemical properties is fundamental to its application in experimental design and process development.

Table 1: Physicochemical Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.601 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | [1] |

| InChIKey | AULVDVFFHZBVDO-UHFFFAOYSA-N | [1] |

The isocyanate (-NCO) groups are highly reactive moieties, making this compound a valuable precursor in polymerization reactions, particularly in the synthesis of polyurethanes. The presence of the chlorine atom and the methyl group on the benzene ring modifies the reactivity of the isocyanate groups and influences the properties of the resulting polymers.

Part 3: Synthesis and Reaction Chemistry

The synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene is a multi-step process that requires careful control of reaction conditions. A general, illustrative pathway is outlined below. It is imperative to consult detailed, peer-reviewed synthetic procedures before undertaking any laboratory work.

A plausible synthetic route begins with the nitration of a suitable chlorinated toluene derivative, followed by reduction of the nitro groups to amines, and finally phosgenation to yield the diisocyanate.

A related synthesis for the unchlorinated toluene-2,4-diisocyanate (TDI) involves three main steps: the nitration of toluene to dinitrotoluene, the reduction of dinitrotoluene to 2,4-diaminotoluene (TDA), and the subsequent phosgenation of TDA to produce TDI.[3][7] A similar strategy would be employed for the chlorinated analogue, starting with the appropriately chlorinated toluene. The synthesis of the precursor 1-chloro-2,4-diaminobenzene can be achieved through the hydrogenation of 1-chloro-2,4-dinitrobenzene.[8]

The core reactivity of 1-chloro-2,4-diisocyanato-5-methylbenzene is dominated by the electrophilic nature of the isocyanate groups. These groups readily react with nucleophiles such as alcohols, amines, and water. The reaction with diols or polyols is the basis for the formation of polyurethanes.

Figure 1: A generalized schematic of the synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene and its primary reaction to form polyurethanes.

Part 4: Applications in Research and Development

The unique combination of a chlorinated aromatic ring and two isocyanate groups makes 1-chloro-2,4-diisocyanato-5-methylbenzene a molecule of interest in several areas of research and development.

-

Polymer Chemistry: The primary application of diisocyanates is in the production of polyurethane foams, elastomers, and coatings.[4] The chlorine atom in the structure can impart flame retardant properties to the resulting polymer, a desirable characteristic in many applications. Researchers may explore the use of this monomer to create specialty polyurethanes with enhanced thermal stability, chemical resistance, or modified mechanical properties.

-

Cross-linking Agent: The difunctional nature of this molecule allows it to act as a cross-linking agent for various polymers, enhancing their strength and durability.[9]

-

Organic Synthesis Intermediate: The high reactivity of the isocyanate groups makes this compound a useful intermediate for the synthesis of a variety of other organic molecules, including pharmaceuticals and agrochemicals. Chlorine-containing molecules are prevalent in many FDA-approved drugs.[10]

While direct applications in drug development are not prominently documented in the initial search, the isocyanate functionality is a key reactive group used in the synthesis of various pharmaceutical compounds. The chlorinated toluene backbone could serve as a scaffold for building more complex molecules with potential biological activity.

Part 5: Safety, Handling, and Experimental Protocols

Senior Application Scientist's Note: The handling of isocyanates requires the utmost attention to safety due to their potential health hazards. The following information is a summary and should be supplemented with a thorough review of the material's Safety Data Sheet (SDS) and institutional safety protocols.

Hazard Profile

Isocyanates are known respiratory and skin sensitizers.[11][12] Inhalation of vapors or aerosols can lead to respiratory irritation and sensitization, with symptoms that may be delayed.[11] Direct contact can cause skin and eye irritation.[9][11] It is also suspected of causing cancer.[12]

Emergency Response:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9][12]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Handling and Storage

-

Ventilation: All work with 1-chloro-2,4-diisocyanato-5-methylbenzene should be conducted in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] In situations where exposure limits may be exceeded, respiratory protection is necessary.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Isocyanates are sensitive to moisture and can react to form inert polyureas and carbon dioxide, which can lead to pressure buildup in a sealed container.[9]

Experimental Protocol: General Procedure for Reaction with an Alcohol

This protocol provides a generalized, self-validating framework for reacting 1-chloro-2,4-diisocyanato-5-methylbenzene with an alcohol. This is an illustrative example and must be adapted and optimized for specific substrates and desired outcomes.

Objective: To synthesize a urethane by reacting 1-chloro-2,4-diisocyanato-5-methylbenzene with a primary alcohol.

Materials:

-

1-Chloro-2,4-diisocyanato-5-methylbenzene

-

Anhydrous primary alcohol (e.g., ethanol)

-

Anhydrous, aprotic solvent (e.g., toluene, THF)[14]

-

Inert gas (e.g., nitrogen or argon)

-

Reaction flask with a magnetic stirrer, condenser, and addition funnel

-

Heating mantle or oil bath

-

Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

System Preparation: Assemble the reaction apparatus and dry it thoroughly under vacuum or with a heat gun. Once cool, place the system under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve a known quantity of 1-chloro-2,4-diisocyanato-5-methylbenzene in the anhydrous solvent.

-

Nucleophile Addition: In the addition funnel, prepare a solution of the primary alcohol in the anhydrous solvent. Add the alcohol solution dropwise to the stirred solution of the diisocyanate at a controlled temperature (e.g., room temperature or cooled in an ice bath to manage exothermicity).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Work-up: Once the reaction is complete, quench any unreacted isocyanate by the slow addition of a small amount of methanol. Partition the reaction mixture between an organic solvent and water. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization, to obtain the desired urethane.

-

Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and IR spectroscopy to confirm its identity and purity.

Figure 2: A flowchart illustrating the key steps in a generalized experimental protocol for the reaction of 1-chloro-2,4-diisocyanato-5-methylbenzene with an alcohol.

Conclusion

1-Chloro-2,4-diisocyanato-5-methylbenzene is a chemical compound with a nuanced identity, characterized by a variety of synonyms. Its utility as a monomer for specialty polyurethanes and as a reactive intermediate in organic synthesis is significant. However, its potential hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a foundational, technically-grounded overview to aid researchers and professionals in its safe and effective handling and application. As with any reactive chemical, further investigation into the primary literature is strongly encouraged before its use in any experimental setting.

References

-

SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved from [Link]

-

1-Chloro-2,4,5-trimethylbenzene | C9H11Cl | CID 246685 - PubChem. (n.d.). Retrieved from [Link]

-

Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem. (n.d.). Retrieved from [Link]

-

Toluene diisocyanate - Wikipedia. (n.d.). Retrieved from [Link]

-

Toluene Diisocyanates (2,4 and 2, 6) - OEHHA. (n.d.). Retrieved from [Link]

-

Chemical Properties of 1-Chloro-2,5-diisopropyl-4-methylbenzene (CAS 98184-18-0). (n.d.). Retrieved from [Link]

-

CID 121472961 | C30H20N4O4 - PubChem. (n.d.). Retrieved from [Link]

-

1-CHLORO-4-METHYLBENZENE | CAS 106-43-4 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

1-Chloro-2-methylbenzene | CAS 95-49-8 - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

5-Chloro-2,4-diisocyanato-1-methylbenzene - NIST WebBook. (n.d.). Retrieved from [Link]

-

1-Chloro-4-isocyanato-2-methylbenzene - ChemBK. (2024, April 10). Retrieved from [Link]

- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents. (n.d.).

-

1-Chloro-3,5-diethylbenzene | C10H13Cl | CID 20543430 - PubChem. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]

-

1-chloro-5-methyl-2,4-dinitrobenzene - 51676-74-5, C7H5ClN2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Toluene - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2,4-diisocyanato-1-methylbenzene [webbook.nist.gov]

- 3. Toluene diisocyanate - Wikipedia [en.wikipedia.org]

- 4. Toluene Diisocyanates (2,4 and 2, 6) - OEHHA [oehha.ca.gov]

- 5. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toluene diisocyanates | Fisher Scientific [fishersci.com]

- 7. Buy 2,4-Diisocyanato-1-methylbenzene | 584-84-9 [smolecule.com]

- 8. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]

- 9. TOLUENE-2,4-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Toluene - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 1-Chloro-2,4-diisocyanato-5-methylbenzene: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division, Google AI Laboratories

Introduction

1-Chloro-2,4-diisocyanato-5-methylbenzene is a substituted aromatic compound with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of approximately 208.60 g/mol .[1] Its structure, featuring two highly reactive isocyanate groups, a chlorine atom, and a methyl group on a benzene ring, makes it a valuable monomer in polymer chemistry. The precise arrangement of these substituents dictates the material properties of the resulting polymers. Therefore, unambiguous structural confirmation is a critical aspect of its use in research and industrial applications. This guide details the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the distinct chemical environments created by the substituents on the benzene ring. The following diagram illustrates the molecular structure and numbering of the atoms, which will be referenced throughout this guide.

Figure 1: Molecular Structure of 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The isocyanate (-N=C=O) groups, in particular, have a very strong and characteristic absorption band.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 1-Chloro-2,4-diisocyanato-5-methylbenzene is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2270-2250 | Very Strong, Sharp | Asymmetric stretch of -N=C=O | This is the most characteristic peak for isocyanates, appearing in a relatively uncongested region of the spectrum. |

| 3100-3000 | Medium to Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[3][4] |

| 2960-2850 | Medium to Weak | Aliphatic C-H stretch | Arising from the methyl (CH₃) group.[3][4] |

| 1600-1450 | Medium, Multiple Bands | Aromatic C=C ring stretch | These absorptions are characteristic of the benzene ring itself.[3][4] |

| 1400-1350 | Medium | C-H bend of the methyl group | Confirms the presence of the CH₃ group. |

| 1100-1000 | Medium to Strong | C-Cl stretch | The position can vary depending on the substitution pattern of the aromatic ring. |

| ~850 | Strong | Out-of-plane C-H bend | The specific wavenumber is indicative of the substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to elucidate the structure.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | Aromatic H at C-3 | This proton is deshielded by the adjacent chlorine and isocyanate groups. |

| ~7.2 | Singlet | 1H | Aromatic H at C-6 | This proton is primarily influenced by the adjacent methyl and isocyanate groups. |

| ~2.4 | Singlet | 3H | CH₃ at C-5 | The chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | Aromatic C-Cl (C-1) | The carbon attached to the electronegative chlorine atom is deshielded. |

| ~135 | Aromatic C-NCO (C-2) | Carbon attached to the isocyanate group. |

| ~133 | Aromatic C-NCO (C-4) | Carbon attached to the second isocyanate group. |

| ~130 | Aromatic C-CH₃ (C-5) | The quaternary carbon attached to the methyl group. |

| ~128 | Aromatic C-H (C-3) | Aromatic methine carbon. |

| ~125 | Aromatic C-H (C-6) | Aromatic methine carbon. |

| ~124 | Carbonyl C of -NCO | The sp-hybridized carbon of the isocyanate group is significantly deshielded. |

| ~20 | CH₃ | The aliphatic carbon of the methyl group.[5] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum Data

| m/z | Relative Intensity | Assignment | Rationale |

| 208/210 | High | [M]⁺ (Molecular Ion) | The presence of a peak at m/z 208 corresponding to the molecular weight of the compound. The M+2 peak at m/z 210 with roughly one-third the intensity of the M+ peak is characteristic of a molecule containing one chlorine atom. |

| 166/168 | Medium | [M - NCO]⁺ | Loss of one isocyanate group. The isotopic pattern of chlorine is preserved. |

| 124/126 | Medium | [M - 2NCO]⁺ | Loss of both isocyanate groups. The isotopic pattern of chlorine is preserved. |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) | A common fragment for toluene-containing compounds. |

Integrated Spectroscopic Analysis Workflow

The following workflow illustrates the logical process of using multiple spectroscopic techniques for the unambiguous identification of 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Figure 2: Workflow for the Spectroscopic Confirmation of 1-Chloro-2,4-diisocyanato-5-methylbenzene.

Conclusion

The combination of IR, NMR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of 1-Chloro-2,4-diisocyanato-5-methylbenzene. The very strong IR absorption in the 2270-2250 cm⁻¹ range is a definitive indicator of the isocyanate groups. NMR spectroscopy confirms the substitution pattern on the aromatic ring and the presence of the methyl group. Finally, mass spectrometry establishes the correct molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This guide provides a robust predictive framework for the spectroscopic analysis of this important chemical intermediate, enabling researchers and drug development professionals to ensure its identity and purity.

References

-

NIST Chemistry WebBook. 5-Chloro-2,4-diisocyanato-1-methylbenzene. [Link]

-

King Abdullah University of Science and Technology. Methylbenzene IR Spectrum. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of methylbenzene (toluene). [Link]

Sources

- 1. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2,4-diisocyanato-1-methylbenzene [webbook.nist.gov]

- 3. Methylbenzene [applets.kcvs.ca]

- 4. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes: Synthesis of Polyurethanes Using 1-Chloro-2,4-diisocyanato-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract